Bis(diethylamino)silan

Übersicht

Beschreibung

It is a colorless, odorless, air-sensitive, and moisture-sensitive liquid with a boiling point of 70°C at 30 mmHg and a density of 0.804 g/cm³ . This compound is particularly valued in the semiconductor industry for its role in atomic layer deposition (ALD) processes, which are essential for creating high-quality dielectric films.

Wissenschaftliche Forschungsanwendungen

Bis(diethylamino)silane is extensively used in scientific research and industrial applications, including:

Chemistry: As a precursor in the ALD of silicon-containing films, particularly silicon dioxide.

Medicine: Research into its use in drug delivery systems due to its ability to form thin films.

Industry: Widely used in the semiconductor industry for the deposition of high-quality dielectric films, interface engineering, and protective coatings

Wirkmechanismus

Target of Action

Bis(diethylamino)silane is primarily used as a precursor in the atomic layer deposition (ALD) process . Its primary targets are the reactive sites on the substrate where it is used to deposit highly conformal and uniform thin films for advanced semiconductor devices .

Mode of Action

Bis(diethylamino)silane interacts with its targets by reacting with the hydroxyl-terminated surfaces during the ALD process . It shows the lowest energy barrier in the rate-determining step and the overall reaction energetics of its decomposition are more exothermic than that of other aminosilane precursors . This results in Bis(diethylamino)silane providing the fastest growth rate among the compared precursors .

Biochemical Pathways

The biochemical pathway affected by Bis(diethylamino)silane involves the atomic layer deposition (ALD) process. During this process, Bis(diethylamino)silane is added to the ALD reactor and all the reactive sites on the substrate are consumed . The remaining precursors are purged out by inert gas or vacuum . This reaction cycle leads to the limiting growth rate, and thus ALD is widely used for high-quality thin film deposition over various shapes of substrates at a nanometer scale .

Pharmacokinetics

Bis(diethylamino)silane is a liquid at room temperature with a boiling point of 70 °C and a density of 0.804 g/mL . These properties suggest that it has good volatility for the gas-phase process and also good thermal stability in the gas-phase in order to reach the surface without decomposition .

Result of Action

The result of Bis(diethylamino)silane’s action is the deposition of highly conformal and uniform thin films for advanced semiconductor devices . The quality of these films is greatly affected by the O2 plasma power during the ALD process . The surface of the SiO2 thin films is relatively smooth and the films present favorable insulation properties .

Action Environment

The action of Bis(diethylamino)silane is influenced by environmental factors such as temperature and the presence of moisture. For instance, Bis(diethylamino)silane is air-sensitive and moisture-sensitive . It is also flammable, suggesting that it should be handled and stored carefully to ensure its stability and efficacy .

Biochemische Analyse

Biochemical Properties

Bis(diethylamino)silane plays a significant role in biochemical reactions, particularly in the deposition of silicon dioxide (SiO2) films. It interacts with various biomolecules, including enzymes and proteins, during the ALD process. The compound’s interactions are primarily based on its ability to form strong bonds with oxygen-containing groups on the substrate surface, facilitating the formation of a uniform SiO2 layer . These interactions are crucial for the stability and quality of the deposited films.

Cellular Effects

Bis(diethylamino)silane has been shown to influence various cellular processes, particularly in the context of semiconductor applications. It affects cell function by interacting with cell signaling pathways and gene expression. The compound’s ability to form stable bonds with oxygen-containing groups can impact cellular metabolism and the overall function of cells involved in the deposition process

Molecular Mechanism

The molecular mechanism of Bis(diethylamino)silane involves its interaction with hydroxyl-terminated surfaces, such as tungsten oxide (WO3). The compound exhibits the lowest energy barrier in the rate-determining step of the ALD process, making it highly efficient for silicon oxide deposition. Bis(diethylamino)silane’s decomposition is exothermic, contributing to its fast growth rate and efficient film formation . The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are critical aspects of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, Bis(diethylamino)silane demonstrates stability and efficiency in the ALD process. The compound’s stability is maintained at temperatures ranging from 100°C to 300°C, with thermal stability issues arising at temperatures above 400°C . Over time, the compound’s effects on cellular function and film quality remain consistent, making it a reliable precursor for high-volume manufacturing applications.

Dosage Effects in Animal Models

Studies on the dosage effects of Bis(diethylamino)silane in animal models are limited. It is known that the compound’s effects vary with different dosages. At higher doses, Bis(diethylamino)silane may exhibit toxic or adverse effects, including skin irritation and respiratory tract irritation

Metabolic Pathways

Bis(diethylamino)silane is involved in metabolic pathways related to the deposition of silicon-containing films. It interacts with enzymes and cofactors that facilitate the formation of SiO2 layers. The compound’s high volatility and thermal stability contribute to its effectiveness in the ALD process, impacting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Bis(diethylamino)silane is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by its ability to form stable bonds with oxygen-containing groups on the substrate surface . These interactions are essential for the uniform distribution of the compound during the ALD process.

Subcellular Localization

The subcellular localization of Bis(diethylamino)silane is primarily within the compartments involved in the ALD process. The compound’s activity and function are directed by targeting signals and post-translational modifications that guide it to specific organelles . These mechanisms ensure the efficient deposition of silicon-containing films and the overall success of the ALD process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(diethylamino)silane can be synthesized through the reaction of dichlorosilane with diethylamine in the presence of a solvent such as hexane and a clay catalyst. The reaction is carried out under nitrogen atmosphere at a temperature range of 40-60°C. After the reaction, the product is purified to obtain high-purity bis(diethylamino)silane .

Industrial Production Methods: An industrial method for producing bis(diethylamino)silane involves a solvent-free process. This method enhances the purity of the final product and reduces the production cost. The reaction involves the direct interaction of dichlorosilane and diethylamine, followed by filtration to remove by-products and achieve a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(diethylamino)silane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silicon dioxide (SiO2) films.

Substitution: The amino groups can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxygen or oxygen plasma is commonly used for the oxidation of bis(diethylamino)silane to silicon dioxide.

Substitution: Various amines or other nucleophiles can be used to substitute the diethylamino groups.

Major Products:

Silicon Dioxide (SiO2): Formed during the oxidation process, widely used in semiconductor applications.

Substituted Silanes: Formed during substitution reactions, depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- Diisopropylaminosilane (DIPAS)

- Tris(dimethylamino)silane (TDMAS)

- Bis(tert-butylamino)silane (BTBAS)

Comparison: Bis(diethylamino)silane is unique due to its lower energy barrier in the rate-determining step of ALD processes, leading to a faster growth rate compared to other similar compounds. It also exhibits higher exothermic reaction energetics, making it a preferred choice for high-volume manufacturing applications. its binding strength to the substrate is stronger, which may lead to higher surface impurities compared to compounds like diisopropylaminosilane .

Biologische Aktivität

Introduction

Bis(diethylamino)silane (BDEAS) is a silane compound with significant applications in various fields, including materials science and biomedicine. This article focuses on its biological activity, particularly its antimicrobial properties, and its potential implications in medical and industrial applications.

Chemical Properties of BDEAS

BDEAS is characterized by its unique structure, which includes two diethylamino groups attached to a silicon atom. This configuration influences its reactivity and biological interactions. The compound is often utilized as a precursor in atomic layer deposition (ALD) processes for creating thin films, particularly silicon oxide, due to its favorable deposition characteristics at moderate temperatures .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BDEAS, particularly in the context of dental applications. A notable study demonstrated that quaternary ammonium silanes, including derivatives like BDEAS, exhibit potent antibacterial effects against common oral pathogens such as Streptococcus mutans and Lactobacillus acidophilus.

The antimicrobial action of BDEAS is attributed to its ability to disrupt bacterial cell membranes. This disruption leads to significant morphological changes in bacterial cells, including increased membrane permeability and cell lysis. Scanning Electron Microscopy (SEM) images have shown that treated bacterial cells exhibit rough surfaces and significant damage after exposure to BDEAS .

Case Studies

-

Dental Applications

- Study Overview : A clinical study investigated the efficacy of BDEAS as a cavity disinfectant.

- Findings : The application of BDEAS significantly reduced bacterial counts in dental biofilms compared to control groups. The study reported a reduction in viable bacteria by over 90% after treatment with a 1% BDEAS solution .

- Surface Coating Applications

Comparative Analysis with Other Aminosilanes

A comparative study assessed the biological activity of various aminosilanes, including BDEAS, bis(dimethylamino)silane (BDMAS), and tris(dimethylamino)silane (TDMAS). Results indicated that BDEAS demonstrated superior antimicrobial efficacy due to its optimal balance of reactivity and stability .

| Compound | Antimicrobial Efficacy | Application Area |

|---|---|---|

| Bis(diethylamino)silane | High | Dental coatings |

| Bis(dimethylamino)silane | Moderate | Semiconductor applications |

| Tris(dimethylamino)silane | Low | Thin film deposition |

Eigenschaften

InChI |

InChI=1S/C8H20N2Si/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYGKQJKGZHAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

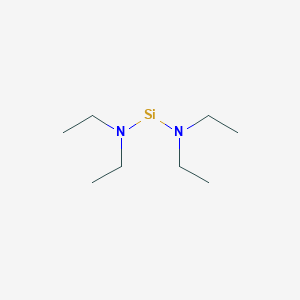

CCN(CC)[Si]N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301011 | |

| Record name | N,N,N′,N′-Tetraethylsilanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27804-64-4 | |

| Record name | N,N,N′,N′-Tetraethylsilanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetraethylsilanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.159.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.